6-Fluoro-4-methyl-2(1H)-quinazolinone
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Overview
Description
6-Fluoro-4-methyl-2(1H)-quinazolinone is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Fluoro-4-methyl-2(1H)-quinazolinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, quinazoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinolin-4-ol: Similar in structure but differs in the position of the methyl group.
6-Fluoro-2-methylquinazolin-4-one: Another derivative with a different functional group at the 4th position.
Uniqueness
6-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
6-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
IGRXCBOIENURHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)F |
Origin of Product |
United States |
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